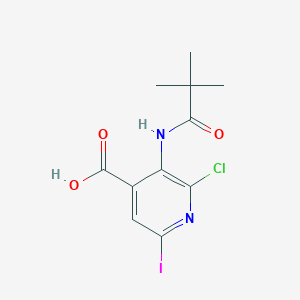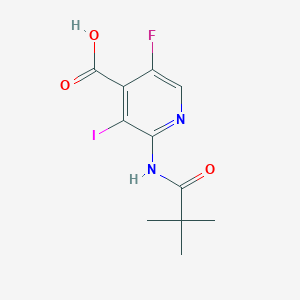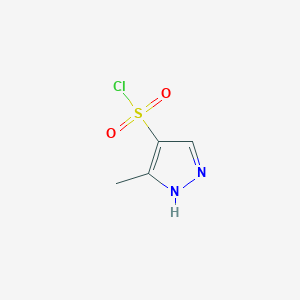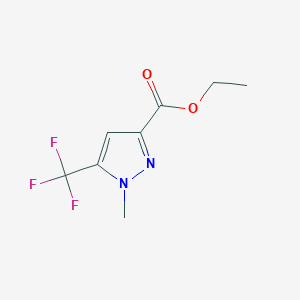
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
Übersicht
Beschreibung
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate is a chemical compound with the empirical formula C7H2F6INO3S . It is a solid substance and is used as a fluorinated building block . The molecular weight of this compound is 421.06 .
Molecular Structure Analysis
The SMILES string for this compound is FC(F)(F)c1cnc(OS(=O)(=O)C(F)(F)F)c(I)c1 . This notation provides a way to represent the structure of the compound using text.Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate plays a significant role in catalysis and organic synthesis. Haskins and Knight (2002) demonstrated that trifluoromethanesulfonic (triflic) acid is an excellent catalyst for cyclisation reactions to form pyrrolidines, which are essential in synthesizing complex polycyclic systems (Haskins & Knight, 2002). Additionally, Zhdankin et al. (1996) reported that organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one can be synthesized using triflates, providing a route to functionalize alkynes (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).
Electrophilic Substitution and Functionalization
The compound is involved in site-selective electrophilic substitutions. Mongin et al. (1998) described how 2-chloro-6-(trifluoromethyl)pyridine, when treated with lithium diisopropylamide and iodine, can be converted into its 3-iodo derivative, which serves as a starting material for further manipulations in reaction sequences (Mongin, Tognini, Cottet, & Schlosser, 1998). This highlights its role in the synthesis of various pyridine derivatives.
Material Synthesis and Characterization
In material science, this chemical is used in the synthesis and characterization of new materials. Ryzhkova et al. (2023) explored the formation of chromeno[2,3-b]pyridine derivatives, which have significant industrial and medicinal properties, using a reaction involving trifluoromethylated compounds (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).
Advanced Catalytic Applications
Its use extends to advanced catalytic applications. Zhang et al. (2016) demonstrated the use of magnetically separable graphene oxide anchored sulfonic acid as a catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives, indicating the versatility of trifluoromethanesulfonic acid derivatives in catalysis (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-iodo-5-(trifluoromethyl)pyridin-2-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6INO3S/c8-6(9,10)3-1-4(14)5(15-2-3)18-19(16,17)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZAOBDXVQHJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6INO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine](/img/structure/B1392826.png)





![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)


![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)
